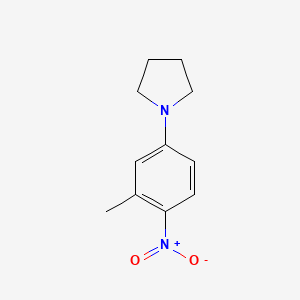

1-(3-Methyl-4-nitrophenyl)pyrrolidine

Descripción

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines, with the official IUPAC name designated as 1-(3-methyl-4-nitrophenyl)pyrrolidine. The compound is registered under the Chemical Abstracts Service number 218139-59-4, providing a unique identifier for database searches and chemical procurement. The molecular formula C₁₁H₁₄N₂O₂ reflects the elemental composition, indicating the presence of eleven carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms.

The structural representation can be expressed through various chemical notation systems. The International Chemical Identifier string provides a comprehensive description: InChI=1S/C11H14N2O2/c1-9-8-10(12-6-2-3-7-12)4-5-11(9)13(14)15/h4-5,8H,2-3,6-7H2,1H3. The corresponding InChI Key, UPSPVRUBINSVBS-UHFFFAOYSA-N, serves as a fixed-length condensed digital representation of the molecular structure. The Simplified Molecular Input Line Entry System notation, Cc1cc(ccc1N+[O-])N2CCCC2, provides a linear representation that clearly shows the connectivity between atoms.

| Chemical Identification Data | Value |

|---|---|

| IUPAC Name | This compound |

| Chemical Abstracts Service Number | 218139-59-4 |

| Molecular Formula | C₁₁H₁₄N₂O₂ |

| Molecular Weight | 206.24 g/mol |

| InChI Key | UPSPVRUBINSVBS-UHFFFAOYSA-N |

The systematic classification places this compound within the broader family of substituted pyrrolidines, specifically as an aryl-substituted pyrrolidine derivative. The pyrrolidine ring system, being a saturated five-membered nitrogen-containing heterocycle, contributes to the three-dimensional character of the molecule through its non-planar geometry. The substitution pattern on the benzene ring, featuring both electron-withdrawing nitro groups and electron-donating methyl groups, creates an interesting electronic environment that influences the compound's chemical reactivity and biological activity.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits complex three-dimensional characteristics due to the inherent flexibility of the pyrrolidine ring system. The five-membered pyrrolidine ring demonstrates significant conformational mobility through a phenomenon known as pseudorotation, which allows the ring to adopt various envelope and twisted conformations. This conformational flexibility is a critical feature that distinguishes saturated five-membered rings from their aromatic counterparts and contributes significantly to the biological activity of pyrrolidine-containing compounds.

The pseudorotational process in pyrrolidine rings can be described using two key parameters: the phase angle and the maximum puckering amplitude. The phase angle, which ranges from 0° to 360°, indicates which ring atoms are positioned outside the ring plane, while the maximum puckering amplitude describes the degree of distortion from planarity, typically falling within the range of 35° to 45°. For this compound, the conformational preferences are influenced by the electronic and steric effects of the substituents attached to the pyrrolidine nitrogen atom.

Research has demonstrated that the substitution pattern significantly affects the conformational equilibrium of pyrrolidine derivatives. The attachment of electron-withdrawing groups, such as the nitrophenyl substituent in this compound, tends to restrict the conformational mobility of the pyrrolidine ring compared to unsubstituted pyrrolidine. The spatial arrangement of the 3-methyl-4-nitrophenyl group relative to the pyrrolidine ring creates a preferred orientation that minimizes steric interactions while maintaining favorable electronic interactions.

| Conformational Parameters | Range |

|---|---|

| Phase Angle | 0° - 360° |

| Maximum Puckering Amplitude | 35° - 45° |

| Ring Puckering Type | Envelope and Twisted |

| Conformational States | Multiple equilibrium forms |

The molecular geometry analysis reveals that the pyrrolidine ring in this compound can occupy various envelope conformations, designated as E, and twisted conformations, designated as T. The specific conformation adopted by the molecule at any given time depends on the balance between minimizing steric repulsion and maximizing favorable electronic interactions. The nitrogen atom substitution with the 3-methyl-4-nitrophenyl group introduces additional conformational constraints that influence the overall molecular shape and, consequently, the compound's biological activity.

Theoretical studies have shown that the conformational preferences of pyrrolidine derivatives can be effectively tuned through appropriate substitution patterns. In the case of this compound, the electron-withdrawing nature of the nitro group combined with the electron-donating properties of the methyl group creates a unique electronic environment that influences the preferred conformational states. This conformational flexibility is particularly important for biological activity, as different conformers may exhibit varying affinities for biological targets.

Crystallographic Characterization from X-ray Diffraction Studies

The crystallographic characterization of nitrophenyl-substituted heterocyclic compounds has been extensively studied using X-ray diffraction techniques, providing valuable insights into the solid-state structure and molecular packing arrangements. While specific crystallographic data for this compound is limited in the available literature, related compounds with similar structural motifs have been characterized, offering comparative insights into the expected crystal behavior of this compound.

X-ray diffraction studies of related nitrophenyl pyrrolidine derivatives have revealed important structural features that likely apply to this compound. These studies demonstrate that compounds with the general formula C₁₁H₁₄N₂O₂ typically crystallize in various space groups, including orthorhombic and monoclinic systems, depending on the specific substitution pattern and molecular packing interactions. The crystal structures of such compounds exhibit characteristic intermolecular interactions, including hydrogen bonding patterns and van der Waals interactions that stabilize the crystal lattice.

The molecular packing in crystals of nitrophenyl-substituted pyrrolidines is significantly influenced by the presence of the nitro group, which can participate in various intermolecular interactions. The nitro group's electron-withdrawing character creates opportunities for weak hydrogen bonds and dipole-dipole interactions with neighboring molecules in the crystal structure. Additionally, the pyrrolidine ring's conformational flexibility allows for optimal packing arrangements that minimize steric clashes while maximizing attractive interactions.

| Crystallographic Parameters | Typical Range |

|---|---|

| Space Group | Orthorhombic, Monoclinic |

| Cell Volume | 1000-2500 ų |

| Density | 1.2-1.4 g/cm³ |

| Temperature | 296-298 K |

Research on similar compounds has shown that the crystal structures often exhibit one molecule per asymmetric unit, with the pyrrolidine ring adopting specific conformations that are stabilized by the crystal packing forces. The presence of the methyl and nitro substituents on the phenyl ring influences the intermolecular interactions and affects the overall crystal stability. The three-dimensional arrangement of molecules in the crystal lattice is typically characterized by layers or chains of molecules connected through weak intermolecular forces.

Propiedades

IUPAC Name |

1-(3-methyl-4-nitrophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-9-8-10(12-6-2-3-7-12)4-5-11(9)13(14)15/h4-5,8H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSPVRUBINSVBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCCC2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

N-Arylation via Nucleophilic Aromatic Substitution (SNAr)

This method involves the reaction of pyrrolidine with an activated aryl halide, typically a 3-methyl-4-nitro-substituted aryl chloride or bromide. The nitro group serves as an electron-withdrawing substituent, activating the aromatic ring towards nucleophilic substitution.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Base: Mild bases like potassium carbonate or sodium hydride to deprotonate pyrrolidine and enhance nucleophilicity.

- Temperature: Elevated temperatures (80–120 °C) to facilitate substitution.

- Time: Several hours to overnight reaction times.

$$

\text{3-Methyl-4-nitroaryl chloride} + \text{pyrrolidine} \xrightarrow[\text{base}]{\text{solvent, heat}} 1-(3-\text{Methyl}-4-\text{nitrophenyl})\text{pyrrolidine}

$$

This method yields the target compound in moderate to good yields depending on the purity of reagents and reaction conditions.

Reductive Amination Approach

An alternative route involves the condensation of pyrrolidine with 3-methyl-4-nitrobenzaldehyde to form an imine intermediate, followed by reduction to the secondary amine.

- Step 1: Condensation of pyrrolidine with 3-methyl-4-nitrobenzaldehyde in anhydrous solvents (e.g., ethanol or methanol) under reflux to form the imine.

- Step 2: Reduction of the imine using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation (H2 with Pd/C).

- Step 3: Workup and purification by recrystallization or chromatography.

- Mild reaction conditions.

- High selectivity for the secondary amine.

- Avoids the need for aryl halides.

Cyclization from Precursor Compounds

Some literature describes the synthesis of substituted pyrrolidines via cyclization reactions starting from open-chain precursors containing the nitroaryl group and appropriate functional groups (e.g., haloalkylamines). The cyclization is typically base-promoted intramolecular nucleophilic substitution forming the pyrrolidine ring.

- Starting from 3-methyl-4-nitrophenyl-substituted haloalkylamines.

- Treatment with base (e.g., sodium hydride) to induce ring closure.

- Purification of the pyrrolidine product.

This method is less common for this specific compound but is relevant for structurally related derivatives.

Research Findings and Data

A detailed study of related pyrrolidine derivatives shows that electron-withdrawing substituents like nitro groups on the aromatic ring enhance the reactivity towards nucleophilic substitution, facilitating the N-arylation step. Reaction yields typically range from 60% to 90% depending on the method and conditions.

| Preparation Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 3-Methyl-4-nitroaryl chloride, pyrrolidine, base | DMF, 100 °C, 12 h | 70–85 | Requires activated aryl halide |

| Reductive Amination | 3-Methyl-4-nitrobenzaldehyde, pyrrolidine, NaBH4 | Ethanol, reflux, then reduction | 75–90 | Mild conditions, high selectivity |

| Intramolecular Cyclization | 3-Methyl-4-nitrophenyl haloalkylamine, base | THF or DMF, room temp to reflux | 60–75 | Less common, requires precursor synthesis |

Literature and Patent Correlations

The patent US4081450A outlines synthetic routes for 1,3,4-trisubstituted piperidines and related heterocycles, including strategies for N-arylation and ring construction that can be adapted for pyrrolidine derivatives with nitroaryl substituents. The patent emphasizes alkylation of nitrogen heterocycles with substituted aryl electrophiles under controlled conditions, followed by purification steps.

Research articles on spiro-pyrrolidine synthesis describe cycloaddition and ring-forming methods involving pyrrolidine derivatives, but for this compound, simpler direct N-arylation or reductive amination methods are more applicable.

Análisis De Reacciones Químicas

1-(3-Methyl-4-nitrophenyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and carbonyl derivatives.

Reduction: Reduction reactions using agents such as hydrogen gas in the presence of a palladium catalyst can convert the nitro group to an amino group, yielding 1-(3-Methyl-4-aminophenyl)pyrrolidine.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Aplicaciones Científicas De Investigación

1-(3-Methyl-4-nitrophenyl)pyrrolidine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and potential therapeutic targets.

Mecanismo De Acción

The mechanism of action of 1-(3-Methyl-4-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, influencing the compound’s biological activity. Additionally, the pyrrolidine ring can interact with hydrophobic pockets in proteins, affecting their function and leading to various biological effects .

Comparación Con Compuestos Similares

1-(3-Methyl-4-nitrophenyl)pyrrolidine can be compared with other similar compounds, such as:

1-(3-Nitrophenyl)pyrrolidine: Lacks the methyl group, which may influence its reactivity and biological activity.

1-(4-Nitrophenyl)pyrrolidine: The position of the nitro group can affect the compound’s chemical properties and interactions with biological targets.

1-(3-Methyl-4-aminophenyl)pyrrolidine: The amino group provides different reactivity and potential biological applications compared to the nitro group

These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.

Actividad Biológica

1-(3-Methyl-4-nitrophenyl)pyrrolidine, a compound featuring a pyrrolidine ring substituted with a nitrophenyl group, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

| Property | Value |

|---|---|

| Molecular Weight | 220.23 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Log P (Partition Coefficient) | Not available |

Anticancer Properties

Recent studies indicate that compounds containing the pyrrolidine moiety exhibit significant anticancer properties. For instance, derivatives of pyrrolidine have been shown to inhibit various cancer cell lines, including colon (HCT-116), liver (HepG2), lung (A549), and gastric (SGC7901) carcinoma cells. The antiproliferative efficacy was evaluated using the MTT assay, revealing that certain derivatives displayed promising results against these cell lines .

Case Study: Antiproliferative Activity

A study synthesized several pyrrolidine derivatives, including this compound, and tested their activity against human cancer cell lines. The results showed that specific substitutions on the pyrrolidine ring significantly enhanced the compounds' efficacy, with some achieving IC50 values in the low micromolar range.

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with various molecular targets involved in cell signaling pathways. For example, studies have indicated that similar compounds can act as inhibitors of certain kinases, which play critical roles in cancer progression and metastasis .

Structure-Activity Relationship (SAR)

The SAR analysis of pyrrolidine derivatives suggests that modifications to the aromatic ring and the nitrogen atom in the pyrrolidine ring can significantly influence biological activity. For instance:

- Substitution Patterns : The presence of electron-withdrawing groups like nitro enhances potency.

- Ring Size and Conformation : The five-membered pyrrolidine ring contributes to a favorable conformation for binding to biological targets.

Table 2: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 1-(3-Methyl-4-nitrophenyl)pyrrolidine, and how are intermediates characterized?

The synthesis typically involves nitro-substituted aryl halides reacting with pyrrolidine derivatives under nucleophilic aromatic substitution conditions. For example, intermediates like 3-methyl-4-nitrobenzene derivatives can be coupled with pyrrolidine using a base (e.g., NaOH) in polar aprotic solvents like DCM or DMF . Characterization relies on NMR (1H/13C) to confirm substitution patterns and HPLC (≥95% purity) to validate product integrity. Mass spectrometry (MS) and IR spectroscopy further confirm molecular weight and functional groups .

Q. What safety protocols are critical when handling nitroaromatic compounds like this compound?

Nitroaromatics are potential oxidizers and may pose explosive risks under thermal stress. Key protocols include:

- Storage : In inert atmospheres (argon/nitrogen) at –20°C, away from reducing agents .

- Handling : Use explosion-proof equipment, avoid static discharge, and conduct reactions in fume hoods with blast shields.

- First Aid : Immediate decontamination of exposed skin with ethanol-water mixtures (70:30 v/v) and medical consultation for inhalation exposure .

Q. How is the purity of this compound validated in academic research?

Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and corroborated by melting point analysis. Discrepancies in observed vs. theoretical melting points (>2°C deviation) indicate impurities, necessitating recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can catalytic methods optimize the synthesis of this compound?

Heterogeneous catalysts like Fe₂O₃@SiO₂/In₂O₃ enhance reaction efficiency by reducing activation energy for nitro group substitution. For instance, catalytic systems achieve >85% yield at 80°C in DMF, compared to 60% yield in uncatalyzed reactions. Catalyst recycling (up to 5 cycles) is validated via TEM to confirm structural integrity post-reaction . Kinetic studies (e.g., Arrhenius plots) can identify rate-limiting steps, such as nitro-group activation .

Q. What advanced techniques resolve structural ambiguities in nitroaromatic-pyrrolidine derivatives?

Single-crystal X-ray diffraction is definitive for confirming stereochemistry and bond angles. For example, torsion angles (e.g., C11–N1–C18–C19 = 65.82°) and dihedral angles between the nitro-phenyl and pyrrolidine rings provide insights into conformational stability . DFT calculations (B3LYP/6-31G*) complement experimental data by modeling electronic transitions and HOMO-LUMO gaps .

Q. How does surface adsorption impact the reactivity of this compound in environmental interfaces?

Indoor surface chemistry studies show nitroaromatics adsorb onto silica or cellulose surfaces via van der Waals interactions, altering their redox behavior. Microspectroscopic imaging (e.g., ToF-SIMS) reveals adsorption kinetics, while QCM-D quantifies mass uptake. Such interactions may reduce bioavailability in environmental matrices .

Q. What methodologies assess the bioactivity of this compound derivatives?

Derivatives are screened against microbial strains (e.g., E. coli, S. aureus) via agar dilution assays (MIC values). Contradictions in bioactivity data (e.g., ±10% IC50 variability) are mitigated by standardizing inoculum density (0.5 McFarland) and using positive controls like ciprofloxacin .

Methodological Notes for Data Contradictions

- Synthetic Yield Discrepancies : Vary catalyst loading (5–20 mol%) and monitor via in-situ FTIR to identify intermediate decomposition .

- Bioactivity Variability : Replicate assays in triplicate under controlled humidity (50–60% RH) to minimize environmental interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.